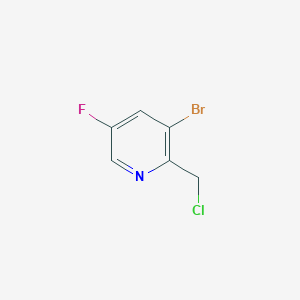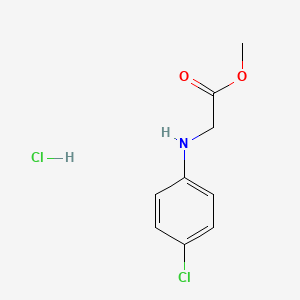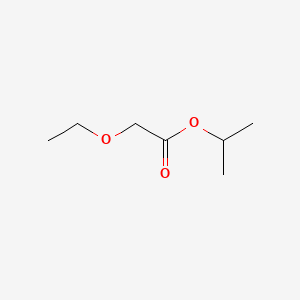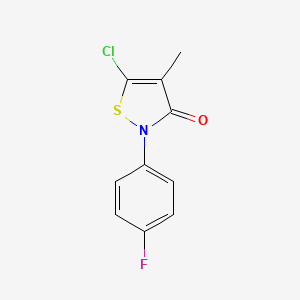
(1S)-1-(2-Anthryl)-2-methylpropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Anthryl)-2-methylpropylamine is an organic compound with a complex structure that includes an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and 2-methylpropylamine.
Reaction Conditions: The key step involves the formation of the anthracene moiety, which is achieved through a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reaction.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification: Industrial purification techniques such as recrystallization and distillation are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
(1S)-1-(2-Anthryl)-2-methylpropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in viral replication and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydro-nogalonic acid methyl ester: A dihydroxyanthraquinone derivative with similar structural features.
Substituted 5-hydroxy-3,4,6,9,9a,10-hexahydro-2H-1-oxa-4a,8a-diaza-anthracene-6,10-diones: Compounds with anti-HIV activity.
Uniqueness
(1S)-1-(2-Anthryl)-2-methylpropylamine is unique due to its specific structural configuration and the presence of the anthracene moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19N |
|---|---|
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
(1S)-1-anthracen-2-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m0/s1 |
Clé InChI |
XYRDBHHDUROQIL-SFHVURJKSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
SMILES canonique |
CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)




![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)
![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)




![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)

